molecular formula C24H18O5 B4231226 2-oxo-3-phenyl-2H-chromen-7-yl 2-ethoxybenzoate

2-oxo-3-phenyl-2H-chromen-7-yl 2-ethoxybenzoate

Cat. No.: B4231226
M. Wt: 386.4 g/mol
InChI Key: MERFWOVXSGASLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxo-3-phenyl-2H-chromen-7-yl 2-ethoxybenzoate, also known as coumarin-7-oxyethyl benzoate, is a synthetic compound that belongs to the class of coumarin derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.

Mechanism of Action

The mechanism of action of 2-oxo-3-phenyl-2H-chromen-7-yl 2-ethoxybenzoate is still not fully understood. However, studies have suggested that this compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. Moreover, this compound has been shown to modulate various signaling pathways involved in cancer progression, including the PI3K/Akt and MAPK pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. This compound has been shown to induce oxidative stress, leading to the generation of reactive oxygen species (ROS) and the activation of various antioxidant enzymes. Moreover, this compound has been shown to inhibit the activity of various enzymes involved in cancer progression, including matrix metalloproteinases and histone deacetylases.

Advantages and Limitations for Lab Experiments

2-oxo-3-phenyl-2H-chromen-7-yl 2-ethoxybenzoate has several advantages and limitations for lab experiments. The advantages include its potent anticancer activity, broad-spectrum antimicrobial activity, and low toxicity towards normal cells. However, the limitations include its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy. Moreover, the stability of this compound can be affected by various factors such as pH, temperature, and light exposure.

Future Directions

There are several future directions for the research and development of 2-oxo-3-phenyl-2H-chromen-7-yl 2-ethoxybenzoate. One of the potential areas of research is the optimization of the synthesis method to enhance the yield and purity of the product. Moreover, the development of novel formulations and delivery systems can improve the bioavailability and efficacy of this compound. Furthermore, the elucidation of the mechanism of action and the identification of the molecular targets can provide insights into the potential therapeutic applications of this compound. Finally, the evaluation of the safety and efficacy of this compound in preclinical and clinical studies can pave the way for its potential use in the treatment of various diseases.

Scientific Research Applications

2-oxo-3-phenyl-2H-chromen-7-yl 2-ethoxybenzoate has shown promising results in various scientific research applications. This compound has been extensively studied for its potential anticancer activity. Studies have shown that this compound exhibits potent cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has also been shown to possess anti-inflammatory, antifungal, and antimicrobial activities.

Properties

IUPAC Name

(2-oxo-3-phenylchromen-7-yl) 2-ethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O5/c1-2-27-21-11-7-6-10-19(21)23(25)28-18-13-12-17-14-20(16-8-4-3-5-9-16)24(26)29-22(17)15-18/h3-15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MERFWOVXSGASLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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